An In-depth Technical Guide to 1-(2-Aminopropoxy)-3-methylbenzene: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(2-Aminopropoxy)-3-methylbenzene: Structure, Properties, and Synthesis
Introduction
1-(2-Aminopropoxy)-3-methylbenzene, also known by its synonym 1-(3-methylphenoxy)propan-2-amine, is a primary amine that belongs to the class of aryloxypropanamines. Its chemical structure is characterized by a m-cresol (3-methylphenol) group linked via an ether bond to a 2-aminopropane moiety. This structural motif is of significant interest in medicinal chemistry, as it is closely related to the well-known Class IB antiarrhythmic drug, mexiletine. This guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for 1-(2-Aminopropoxy)-3-methylbenzene, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of 1-(2-Aminopropoxy)-3-methylbenzene consists of a methyl-substituted benzene ring connected to a propylamine chain through an ether linkage. The amine group is located on the second carbon of the propane chain, making it a chiral center.
Structural Analogy to Mexiletine
A key aspect of understanding the potential properties of 1-(2-Aminopropoxy)-3-methylbenzene is its structural relationship to mexiletine. Mexiletine, or 1-(2,6-dimethylphenoxy)propan-2-amine, differs only in the position and number of methyl groups on the aromatic ring. This subtle structural difference can have significant implications for the compound's pharmacological and toxicological profile.
Caption: Structural relationship between 1-(2-Aminopropoxy)-3-methylbenzene and Mexiletine.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(3-methylphenoxy)propan-2-amine | - |
| Synonyms | 1-(m-tolyloxy)propan-2-amine | - |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.23 g/mol | - |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(C)N | - |
| InChI | InChI=1S/C10H15NO/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | - |
| InChIKey | UKWBVFOYWVWPNE-UHFFFAOYSA-N | - |
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 1-(2-Aminopropoxy)-3-methylbenzene, some properties are predicted based on its structure and comparison with analogous compounds.
Physicochemical Properties
| Property | Value | Notes |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Inferred from similar aryloxypropanamines. |
| Boiling Point | Not experimentally determined. | - |
| Melting Point | Not experimentally determined. | - |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents. | Based on its chemical structure. |
| pKa | Not experimentally determined. | Expected to be similar to other primary amines. |
Spectroscopic Data
The proton NMR spectrum provides key information for structural elucidation. The following data for 1-(m-tolyloxy)propan-2-amine has been reported[1]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.06 | q, J = 7.7 Hz | 1H | Ar-H |
| 6.85 – 6.41 | m | 3H | Ar-H |
| 3.86 – 3.70 | m | 1H | O-CH₂ |
| 3.58 – 3.52 | m | 1H | O-CH₂ |
| 3.34 – 3.13 | m | 1H | CH-NH₂ |
| 2.23 | d, J = 4.8 Hz | 3H | Ar-CH₃ |
| 1.97 | s | 2H | NH₂ |
| 1.08 | d, J = 6.5 Hz | 3H | CH-CH₃ |
While an experimental IR spectrum for 1-(2-Aminopropoxy)-3-methylbenzene is not available, the expected characteristic absorption bands for a primary amine can be predicted[2][3][4]:
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N-H stretch: Two bands in the region of 3400-3250 cm⁻¹ (asymmetric and symmetric stretching).
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C-H stretch (aromatic): Above 3000 cm⁻¹.
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C-H stretch (aliphatic): Below 3000 cm⁻¹.
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N-H bend (scissoring): Around 1650-1580 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
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C-O stretch (ether): Strong absorption in the 1260-1000 cm⁻¹ region.
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C-N stretch: In the region of 1250-1020 cm⁻¹.
An experimental mass spectrum is not available. The expected molecular ion peak [M]⁺ would be at m/z = 165. Common fragmentation patterns for similar structures would involve cleavage of the C-C bond adjacent to the nitrogen atom and cleavage of the ether bond.
Synthesis of 1-(2-Aminopropoxy)-3-methylbenzene
A plausible and commonly employed synthetic route for aryloxypropanamines involves a two-step process starting from the corresponding phenol. This pathway is analogous to established methods for synthesizing mexiletine and its derivatives.
Caption: A proposed two-step synthesis pathway for 1-(2-Aminopropoxy)-3-methylbenzene.
Step 1: Synthesis of 1-(3-methylphenoxy)propan-2-one
This step involves a Williamson ether synthesis, where the sodium or potassium salt of m-cresol reacts with chloroacetone.
Protocol:
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Dissolve m-cresol in a suitable polar aprotic solvent such as acetone or dimethylformamide.
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Add a base, typically anhydrous potassium carbonate, to deprotonate the phenol and form the phenoxide.
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Add chloroacetone to the reaction mixture.
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Heat the mixture under reflux until the reaction is complete (monitored by TLC).
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After cooling, filter the mixture to remove the inorganic salts.
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Remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Reductive Amination of 1-(3-methylphenoxy)propan-2-one
The intermediate ketone is converted to the primary amine via reductive amination.
Protocol:
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Dissolve 1-(3-methylphenoxy)propan-2-one in a suitable solvent, such as methanol or ethanol.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
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Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon, under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride can be used.
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The reaction is typically run at elevated temperature and pressure for catalytic hydrogenation, or at room temperature for chemical reduction, until the reaction is complete.
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After the reaction, the catalyst is filtered off (if used), and the solvent is removed.
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The crude product is then worked up, typically by an acid-base extraction to isolate the amine.
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Final purification can be achieved by distillation or conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Potential Applications and Biological Activity
Given its structural similarity to mexiletine, 1-(2-Aminopropoxy)-3-methylbenzene is a compound of interest for its potential pharmacological activities, particularly as a sodium channel blocker. Mexiletine is used clinically as an antiarrhythmic agent and has also been investigated for the treatment of neuropathic pain and myotonia.
It is plausible that 1-(2-Aminopropoxy)-3-methylbenzene could exhibit similar biological activities. Research on mexiletine analogues has shown that modifications to the aromatic ring can significantly impact potency, selectivity, and the safety profile of the compound. Therefore, this compound could serve as a valuable tool in structure-activity relationship (SAR) studies to develop new therapeutic agents with improved properties.
Safety and Handling
As a primary amine and an aromatic ether, 1-(2-Aminopropoxy)-3-methylbenzene should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet is not available, general safety guidelines for this class of compounds should be followed.
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Ingestion: May be harmful if swallowed.
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Inhalation: May cause respiratory irritation.
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Skin Contact: May cause skin irritation.
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Eye Contact: May cause serious eye irritation.
Recommended Personal Protective Equipment (PPE):
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Safety glasses or goggles
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Chemical-resistant gloves
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Lab coat
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Work in a well-ventilated area or use a fume hood.
Conclusion
1-(2-Aminopropoxy)-3-methylbenzene is a chiral aryloxypropanamine with a close structural relationship to the antiarrhythmic drug mexiletine. While experimental data on its physicochemical properties and biological activity are limited, its synthesis can be readily achieved through established chemical routes. Its potential as a sodium channel blocker makes it an interesting candidate for further investigation in the field of medicinal chemistry and drug discovery. As with any research chemical, it should be handled with appropriate care and safety measures.
References
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Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]
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Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
